1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE
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Overview
Description
1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE is a chemical compound with the molecular formula C16H23ClN2O. It is known for its unique structure, which includes a pyrrolidine ring and a piperidine ring, both of which are important in medicinal chemistry .
Preparation Methods
The synthesis of 1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE typically involves the reaction of 4-phenylpiperidine with pyrrolidine in the presence of a carbonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[(4-PHENYL-4-PIPERIDYL)CARBONYL]PYRROLIDINE MONOHYDROCHLORIDE can be compared with other similar compounds, such as:
1-((4-Phenyl-4-piperidyl)carbonyl)pyrrolidine: Lacks the hydrochloride group, which may affect its solubility and reactivity.
4-Phenylpiperidine: A simpler structure that serves as a precursor in the synthesis of the target compound.
Pyrrolidine: A basic structure that is part of the target compound’s overall structure.
Properties
CAS No. |
83929-36-6 |
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Molecular Formula |
C16H23ClN2O |
Molecular Weight |
294.82 g/mol |
IUPAC Name |
(4-phenylpiperidin-4-yl)-pyrrolidin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C16H22N2O.ClH/c19-15(18-12-4-5-13-18)16(8-10-17-11-9-16)14-6-2-1-3-7-14;/h1-3,6-7,17H,4-5,8-13H2;1H |
InChI Key |
FFGYTIDDYFLYCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2(CCNCC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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